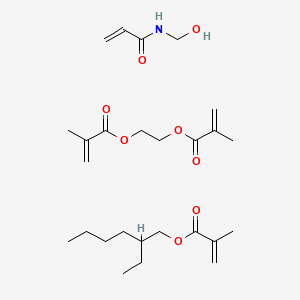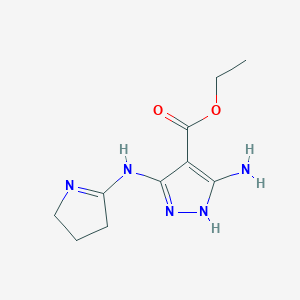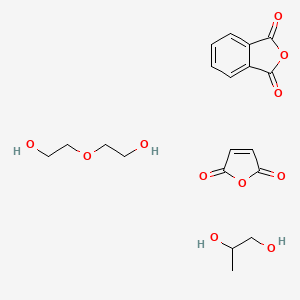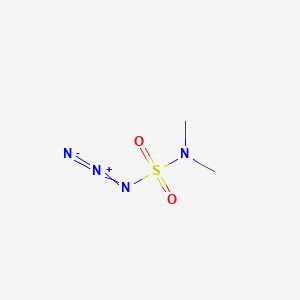
Dimethylsulfamyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylsulfamyl azide is an organic compound with the molecular formula C₂H₆N₄O₂S. It is a member of the azide family, characterized by the presence of the azide functional group (-N₃). This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylsulfamyl azide can be synthesized through a diazotransfer reaction. One common method involves the reaction of dimethylsulfamyl chloride with sodium azide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of this compound .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but may involve optimized conditions for higher yield and safety. The use of continuous flow reactors and in situ generation of azide reagents are some of the strategies employed to enhance efficiency and minimize hazards associated with azide compounds .
Chemical Reactions Analysis
Types of Reactions: Dimethylsulfamyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can act as a nucleophile in nucleophilic substitution reactions, replacing halides or other leaving groups.
Reduction Reactions: this compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Primary Amines: From reduction reactions.
Triazoles: From cycloaddition reactions.
Scientific Research Applications
Dimethylsulfamyl azide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethylsulfamyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In biological systems, the azide group can be used for bioorthogonal chemistry, allowing for specific labeling and modification of biomolecules without interfering with native biological processes .
Comparison with Similar Compounds
Sodium Azide (NaN₃): A commonly used azide compound with similar reactivity but different applications, particularly in the generation of nitrogen gas for airbags.
Triflyl Azide (CF₃SO₂N₃): Another azide reagent used in diazotransfer reactions, known for its high reactivity and efficiency.
Imidazole-1-sulfonyl Azide: Used in diazotransfer reactions, similar to dimethylsulfamyl azide but with different stability and handling properties.
Uniqueness: this compound is unique due to its specific reactivity and stability, making it suitable for a variety of synthetic applications. Its ability to participate in multiple types of reactions and its use in bioorthogonal chemistry highlight its versatility and importance in scientific research .
Properties
CAS No. |
33581-92-9 |
|---|---|
Molecular Formula |
C2H6N4O2S |
Molecular Weight |
150.16 g/mol |
IUPAC Name |
[azidosulfonyl(methyl)amino]methane |
InChI |
InChI=1S/C2H6N4O2S/c1-6(2)9(7,8)5-4-3/h1-2H3 |
InChI Key |
FGRVTXLFWSNQHV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




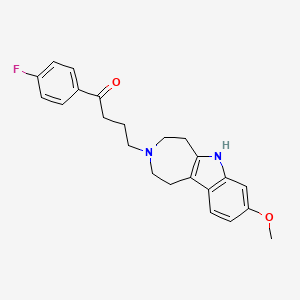

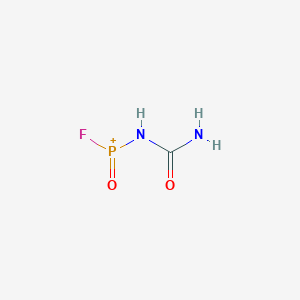
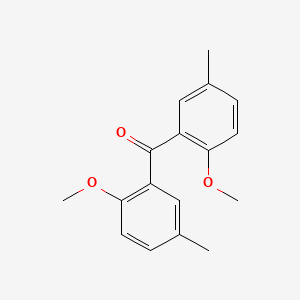
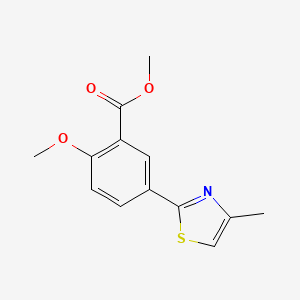
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)
![2,2,4,4-Tetramethylbicyclo[1.1.0]butane](/img/structure/B14693346.png)

